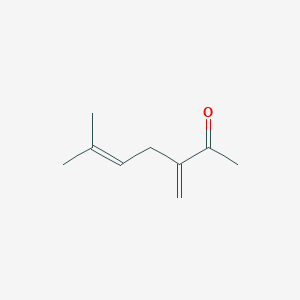

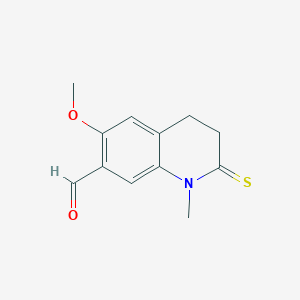

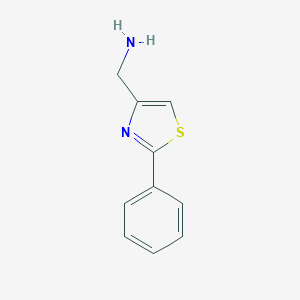

![molecular formula C21H26FNO3 B060460 3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol CAS No. 189192-18-5](/img/structure/B60460.png)

3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves the piperidine-catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and various esters. For example, novel trisubstituted ethylenes and their copolymerization with styrene have been synthesized through similar processes, indicating the versatility of this synthesis approach in producing compounds with varying side chains and functionalities (Kharas et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively studied using various analytical techniques, including NMR, MS, and IR spectroscopy. For instance, the structure of bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride] was determined by single-crystal X-ray analysis and optimized by DFT calculations, offering insights into the molecular conformations and interactions of such compounds (Yang et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds have been explored through their copolymerization reactions with styrene, demonstrating the compounds' versatility in forming polymers with varied properties. These studies highlight the influence of substituents on the polymerization process and the resulting polymer composition, as seen in the synthesis and copolymerization of fluoro, methyl, and methoxy ring-disubstituted ethylenes (Kharas et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as decomposition temperature and copolymer composition, have been analyzed through techniques like DSC, TGA, and nitrogen analysis. These analyses provide a detailed understanding of the thermal stability and compositional aspects of the synthesized polymers, which are crucial for their application in various fields (Kharas et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards radical initiation and copolymerization behavior, are essential for understanding the functional applications of these compounds. Studies on the copolymerization of novel trisubstituted ethylenes with styrene under radical initiation have shed light on the effects of different substituents on the reactivity and the properties of the resulting copolymers (Awadallah et al., 2021).

Applications De Recherche Scientifique

Copolymerization with Styrene

Research has explored the copolymerization of certain ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including those with a 4-fluorophenyl component, with styrene. These copolymers were analyzed using various methods like IR, NMR, GPC, DSC, and TGA, contributing to the development of novel materials with potentially unique properties and applications in polymer science (Kharas et al., 2016).

Synthesis and Characterization

In another study, trisubstituted ethylenes, including those with 4-fluorophenyl components, were synthesized and characterized. These compounds were analyzed for their potential in the field of organic chemistry and materials science, contributing valuable insights into the synthesis and properties of such complex molecules (Hussain et al., 2019).

Potential Therapeutic Agents

Some studies have focused on derivatives of 4-fluorophenyl compounds as potential therapeutic agents for cocaine abuse. These compounds were evaluated for their affinity for the dopamine transporter, which is crucial in understanding their potential efficacy in treating substance abuse disorders (Hsin et al., 2002).

Antiallergy Activity

A study in 1989 explored the antiallergy activity of certain 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, including those with a 4-fluorophenyl component. This research provided insights into the potential use of these compounds in the treatment of allergies (Walsh et al., 1989).

Propriétés

IUPAC Name |

3-[(R)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDGOKMQDYFKFY-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC=C1O)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

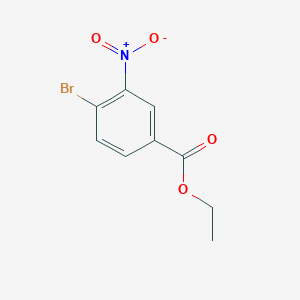

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)

![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)